(2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid
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Overview
Description
(2S)-2-(1-bicyclo[111]pentanyl)propanoic acid is a compound that features a unique bicyclo[111]pentane structure This structure is characterized by a highly strained three-dimensional cage-like framework, which imparts unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid typically involves the use of [1.1.1]propellane as a key intermediate. A continuous flow process can be employed to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process allows for the production of gram quantities of selected bicyclo[1.1.1]pentane building blocks under mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are still under development, with continuous flow synthesis being a promising approach. This method offers scalability and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bicyclo[1.1.1]pentane structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions are typically mild, with visible light-induced reactions being a notable example .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, visible light-induced difluoroalkylation/heteroarylation reactions yield diverse 1-difluoroalkyl-3-heteroaryl bicyclo[1.1.1]pentanes .
Scientific Research Applications
(2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid has a wide range of scientific research applications, including:
Biology: Its unique structure makes it a valuable tool in the study of biological systems and molecular interactions.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism of action of (2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid involves its interaction with molecular targets through its strained bicyclo[1.1.1]pentane structure. This strain relief-driven cleavage of bonds enables reactions with nucleophiles, radicals, and electrophiles . The compound’s unique structure allows for increased delocalization of electron density, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: A precursor to (2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid, featuring a similar cage-like structure.
[1.1.1]Propellane: Another related compound used as an intermediate in the synthesis of bicyclo[1.1.1]pentane derivatives.
Uniqueness
This compound stands out due to its combination of the bicyclo[1.1.1]pentane structure with the propanoic acid moiety. This unique combination imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5(7(9)10)8-2-6(3-8)4-8/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6?,8?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZXKLHDGDEIBM-SDUJUNFKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C12CC(C1)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C12CC(C1)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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